Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
CAS No.: 1381944-37-1
VCID: VC2708650
Molecular Formula: C22H18FNO4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate - 1381944-37-1](/images/structure/VC2708650.png)
Description |
Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate is a complex organic compound belonging to the carbamate derivatives category. It features a biphenyl core with a fluorine atom, a benzyloxycarbonyl group, and a methyl ester functional group. This compound is of interest in medicinal chemistry due to its potential applications in drug design and development . Synthesis and Chemical ReactionsThe synthesis of Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate typically involves multiple steps, requiring careful control of temperature and pH, as well as the use of inert atmospheres to prevent unwanted side reactions. Common solvents used in these synthetic routes include dichloromethane or acetonitrile. Potential Chemical ReactionsThis compound can participate in various chemical reactions, often requiring specific conditions such as temperature control, catalysts, and solvent choice to favor desired pathways while minimizing side reactions. Biological Activity and Potential ApplicationsWhile specific biological activities of Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate are not well-documented, its structural features suggest potential applications in drug design. The presence of a fluorine atom and a benzyloxycarbonyl group may influence its lipophilicity and pharmacokinetics, which are crucial for therapeutic efficacy. Comparison with Similar Compounds
Research Findings and Future DirectionsExperimental studies are needed to elucidate the precise mechanisms by which Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate exerts its effects in biological systems. This includes determining binding affinities and kinetic parameters, which could reveal its potential therapeutic applications. |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1381944-37-1 | |||||||||
Product Name | Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate | |||||||||
Molecular Formula | C22H18FNO4 | |||||||||
Molecular Weight | 379.4 g/mol | |||||||||
IUPAC Name | methyl 2-fluoro-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoate | |||||||||
Standard InChI | InChI=1S/C22H18FNO4/c1-27-21(25)19-9-5-8-18(20(19)23)16-10-12-17(13-11-16)24-22(26)28-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,26) | |||||||||
Standard InChIKey | SWFHSVRZULQPEA-UHFFFAOYSA-N | |||||||||
SMILES | COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |||||||||
Canonical SMILES | COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |||||||||
PubChem Compound | 70701216 | |||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume